2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE is a complex organic compound that features a benzoxazole ring, a sulfanyl group, a benzoyl group, and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Imidazolidinyl Moiety: This involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinyl ring.
Coupling Reactions: The final step involves coupling the benzoxazole-sulfanyl intermediate with the benzoyl-imidazolidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The imidazolidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazolidinyl derivatives.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole and imidazolidinyl moieties could play key roles in these interactions, potentially affecting pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-BUTANONE: Similar structure but with a butanone group instead of ethanone.
Uniqueness
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzoxazole and imidazolidinyl moieties in the same molecule is particularly noteworthy, as it allows for diverse interactions and applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-benzoylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C19H17N3O3S/c23-17(12-26-19-20-15-8-4-5-9-16(15)25-19)21-10-11-22(13-21)18(24)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
YCRKEMUTRSYYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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